![molecular formula C12H19NO4 B2519434 Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate CAS No. 116129-01-2](/img/structure/B2519434.png)

Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

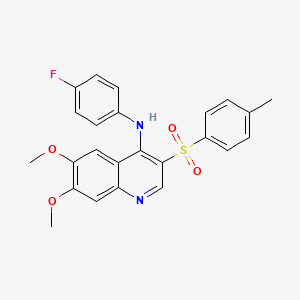

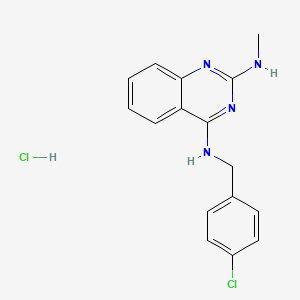

Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential applications in drug development. This compound is a bicyclic amine that contains a Boc-protected nitrogen atom, which makes it a versatile building block for the synthesis of various biologically active compounds.1.1]hexane-1-carboxylate.

Wissenschaftliche Forschungsanwendungen

- Bio-Isosteres : Bicyclo[2.1.1]hexanes serve as valuable bio-isosteres in drug design. Their intrinsic properties influence solubility, activity, and conformational restriction of lead compounds. Researchers explore these scaffolds to enhance drug properties .

- Strained Scaffolds : The strained nature of bicyclo[2.1.1]hexanes makes them attractive for drug development. Medicinal chemists seek sp3-rich scaffolds to optimize drug candidates .

- Photochemical Approach : Researchers have developed an efficient and modular synthetic route for 1,2-disubstituted bicyclo[2.1.1]hexane modules using photochemistry. This method allows access to new building blocks via [2+2] cycloaddition, enabling derivatization and exploration of sp3-rich chemical space .

- Scalability : Unlike prior methods, this novel approach is robust, scalable, and suitable for large-scale synthesis, avoiding technical challenges associated with specialized equipment .

- Exit Vectors : While previous work has focused on bicyclo[2.1.1]hexane systems, access to diverse exit vectors remains limited. Researchers aim to fully exploit the rich chemical space surrounding the [2.1.1] platform by exploring new atom and exit-vector arrangements .

- Functionalization : The system’s modularity allows for derivatization with various transformations, opening avenues for novel chemical entities .

- Unified Access : Recent advances describe a photocatalytic cycloaddition reaction enabling the synthesis of 11 distinct substitution patterns in bicyclo[2.1.1]hexanes. This method provides a unified approach to diverse derivatives, expanding the toolbox for molecular design .

Medicinal Chemistry and Drug Design

Photochemistry and Synthetic Accessibility

Chemical Space Exploration

Polysubstituted Bicyclo[2.1.1]hexanes

Eigenschaften

IUPAC Name |

2-O-tert-butyl 1-O-methyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-8-5-12(13,6-8)9(14)16-4/h8H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVOIULUBSWICB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC1(C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl 1-methyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Methylthio)phenyl]glyoxylic acid](/img/structure/B2519352.png)

![2,4-dimethyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2519354.png)

![6-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2519356.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2519357.png)

![2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile](/img/structure/B2519366.png)

![9-Oxa-10-azatricyclo[4.2.1.12,5]decane;hydrobromide](/img/structure/B2519369.png)